Antibiotic A 2315A

Description

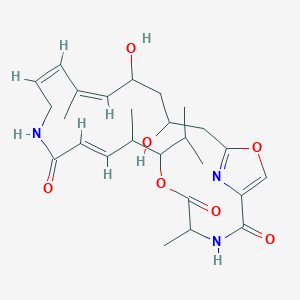

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H37N3O7 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(9E,14Z,16Z)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |

InChI |

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6-,9-8+,16-11- |

InChI Key |

SAQNYTQFLPVTNJ-ZCFWNDORSA-N |

Isomeric SMILES |

CC1/C=C/C(=O)NC/C=C\C(=C/C(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)\C |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |

Synonyms |

madumycin II |

Origin of Product |

United States |

Microbial Origin and Biosynthetic Pathways of Antibiotic a 2315a

Microbial Origin and Biosynthetic Pathways of Antibiotic A-2315A

Isolation and Identification of Producer Organism: Actinoplanes philippinensis NRRL 5462

The journey of Antibiotic A-2315A begins with the identification of its microbial source, Actinoplanes philippinensis. google.comannualreviews.orgwikipedia.org A specific strain of this bacterium, designated NNRL 5462, was identified as the producer of the A-2315 antibiotic complex, which includes factors A, B, and C. google.com This strain is publicly available from the Agricultural Research Service Culture Collection (NRRL). google.com Actinoplanes philippinensis is a species of actinomycete, a group of bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. annualreviews.orgrsc.org The organism itself was isolated from a soil sample, highlighting the rich biodiversity of terrestrial environments as a source of novel bioactive compounds. dsmz.de Cultures of Actinoplanes philippinensis NRRL 5462 are characterized by their production of the A-2315 antibiotic mixture, with factor A typically being the most abundant component, constituting 75-94% of the total antibiotic activity recovered. google.com

Fermentation Strategies for Antibiotic A-2315A Production

The production of Antibiotic A-2315A is achieved through submerged aerobic fermentation of Actinoplanes philippinensis NRRL 5462. google.com This process involves cultivating the bacterium in a liquid culture medium containing specific nutrients to encourage growth and antibiotic synthesis. google.comeditverse.com For optimal production, preferred carbon and nitrogen sources have been identified, with glucose and soybean meal being particularly effective. google.com

The fermentation process is dynamic, and the ratio of the different A-2315 factors can vary depending on the specific conditions. google.com Generally, after a sufficient period of incubation to allow for substantial antibiotic production, the antibiotic mixture is isolated from the filtered fermentation broth. google.com This is typically achieved through extraction with an organic solvent, followed by purification and separation of the individual factors using chromatographic techniques over materials like activated alumina (B75360) or silica (B1680970) gel. google.com The optimization of fermentation parameters such as nutrient composition, aeration, temperature, and pH is a critical aspect of maximizing the yield of Antibiotic A-2315A. editverse.comnih.gov

Below is an interactive data table summarizing the fermentation details for Antibiotic A-2315A:

| Parameter | Details |

| Producer Organism | Actinoplanes philippinensis NRRL 5462 |

| Fermentation Type | Submerged aerobic fermentation |

| Preferred Carbon Source | Glucose |

| Preferred Nitrogen Source | Soybean meal |

| Incubation Period | Sufficient to produce substantial antibiotic activity |

| Isolation Method | Extraction from filtered broth with an organic solvent |

| Purification Method | Column chromatography (activated alumina or silica gel) |

| Major Component | Factor A (75-94% of total) |

Elucidation of Biosynthetic Pathways for Streptogramin Antibiotics (General Principles Applied to Antibiotic A-2315A)

The biosynthesis of streptogramin antibiotics, including A-2315A, is a complex process orchestrated by large, multi-functional enzyme complexes. wikipedia.orgnih.gov These pathways are encoded by gene clusters that contain all the necessary genetic information for the synthesis of the antibiotic. nih.gov While specific studies on the complete biosynthetic gene cluster for A-2315A are not detailed in the provided context, the general principles of streptogramin biosynthesis can be applied to understand its formation.

The backbones of streptogramin antibiotics are assembled from simple building blocks derived from primary metabolism. For streptogramin A antibiotics, these precursors often include amino acids and short-chain carboxylic acids. wikipedia.org For instance, studies on virginiamycin M1, a related streptogramin A, have utilized isotopically labeled precursors like [1-¹³C]acetate to trace their incorporation into the antibiotic's structure. marquette.edu Such studies are fundamental in identifying the origin of each atom within the complex molecule. The biosynthesis of streptogramin A antibiotics often starts with a specific starter unit, such as isobutyryl-CoA derived from the amino acid valine. wikipedia.org This is followed by a series of extension steps using malonyl-CoA and the incorporation of amino acid residues like glycine. wikipedia.org

The synthesis of streptogramin antibiotics is primarily carried out by non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), or a hybrid of the two. wikipedia.orgwikipedia.org

Non-Ribosomal Peptide Synthetases (NRPS): These are large, modular enzymes that synthesize peptides without the use of ribosomes. wikipedia.org Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.org Key domains within an NRPS module include the adenylation (A) domain for amino acid selection and activation, the peptidyl carrier protein (PCP) domain for tethering the growing chain, and the condensation (C) domain for peptide bond formation. wikipedia.org

Polyketide Synthases (PKS): These enzymes are responsible for the synthesis of the polyketide portions of the molecule, assembling short-chain carboxylic acid units. wikipedia.org

Hybrid PKS-NRPS Systems: Streptogramin A biosynthesis often involves a hybrid PKS-NRPS system, reflecting the mixed polyketide and amino acid nature of these molecules. wikipedia.org

The biosynthesis of streptogramin B, a cyclic peptide, is a well-studied example of NRPS-mediated synthesis. wikipedia.orgnih.gov The general amino acid composition of streptogramin B includes precursors like 3-hydroxypicolinic acid, L-threonine, D-aminobutyric acid, L-proline, 4-N,N-(dimethylamino)-L-phenylalanine, 4-oxo-L-pipecolic acid, and phenylglycine. wikipedia.org

Molecular Mechanism of Action of Antibiotic a 2315a

Ribosomal Target Site Identification: Peptidyl Transferase Center (PTC) of Bacterial Ribosomes

The primary target of Antibiotic A 2315A within the bacterial cell is the ribosome, the molecular machinery responsible for protein synthesis. Specifically, it targets the Peptidyl Transferase Center (PTC), a critical functional core of the ribosome. medchemexpress.commedchemexpress.com The PTC is located on the large 50S ribosomal subunit and is the site where peptide bonds are formed between amino acids, leading to the elongation of the polypeptide chain. frontiersin.orgnih.gov By binding to this center, this compound effectively obstructs this crucial step in protein production. medchemexpress.com

Specific Binding to the 23S Ribosomal RNA within the 50S Ribosomal Subunit

The interaction of this compound with the PTC is highly specific. It binds to the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S ribosomal subunit. mdpi.comwikipedia.org The 23S rRNA is a complex molecule with multiple domains, and domain V is particularly important as it forms the heart of the PTC. wikipedia.org The binding of antibiotics like streptogramins to the 23S rRNA within the PTC is a common mechanism for the inhibition of protein synthesis. nih.govpatsnap.com

Disruption of Protein Synthesis at the Elongation Stage

The binding of this compound to the PTC disrupts the elongation stage of protein synthesis. medchemexpress.com This stage involves the sequential addition of amino acids to a growing polypeptide chain. frontiersin.org Specifically, this compound is reported to inhibit the ribosome before the first cycle of peptide bond formation. medchemexpress.com This interference prevents the formation of peptide bonds, thereby halting the synthesis of new proteins, which is ultimately detrimental to the bacterial cell. mdpi.com

Comparative Analysis with Other Streptogramin Antibiotics' Mechanisms

This compound belongs to the streptogramin A group of antibiotics. medchemexpress.com Streptogramins are typically a mixture of two structurally different compounds: type A and type B. mcmaster.ca While both groups inhibit protein synthesis, they do so through a synergistic mechanism. mcmaster.ca

Streptogramin A (e.g., Dalfopristin, Flopristin): These compounds, like this compound, bind to the PTC on the 50S ribosomal subunit and interfere with the positioning of tRNA substrates, thus hindering peptide bond formation. researchgate.net

Streptogramin B (e.g., Quinupristin (B39894), Linopristin): These antibiotics bind to a site adjacent to the PTC, within the nascent peptide exit tunnel (NPET). researchgate.netnih.gov This binding obstructs the path of the growing polypeptide chain, inhibiting elongation. researchgate.netnih.gov

The simultaneous binding of both streptogramin A and B results in a conformational change in the ribosome that enhances their individual binding affinities, leading to a synergistic and often bactericidal effect. researchgate.net This combined action is a hallmark of streptogramin antibiotics. mcmaster.ca

Structural Biology of this compound–Ribosome Interactions (e.g., Cryo-EM, X-ray Crystallography Studies of Streptogramin-Ribosome Complexes)

The detailed molecular interactions between streptogramin antibiotics and the ribosome have been elucidated through high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govescholarship.orgnih.gov These studies have provided atomic-level insights into how these antibiotics bind to their target.

Cryo-EM structures of various antibiotic-ribosome complexes have been determined at resolutions that allow for a precise description of the interactions, including the role of solvent molecules in mediating contact between the drug and the ribosome. nih.gov For instance, X-ray crystallography studies of the E. coli 70S ribosome in complex with streptogramin combinations like Synercid (dalfopristin and quinupristin) and NXL 103 (flopristin and linopristin) have revealed the specific molecular interactions of both type A and type B streptogramins with the 23S rRNA. researchgate.net

These structural studies have shown that group A streptogramins bind within the PTC, while group B streptogramins bind nearby in the nascent peptide exit tunnel. researchgate.net This detailed structural information is crucial for understanding the mechanism of action and for the development of new antibiotics that can overcome resistance. researchgate.net

Antimicrobial Spectrum and in Vitro Activity Profile of Antibiotic a 2315a

Determination of Antimicrobial Spectrum Against Key Bacterial Pathogens (in vitro)

Antibiotic A 2315A is a compound produced by the actinomycete strain Excellospora viridilutea SF2315. jst.go.jp It belongs to a group of depsipeptide antibiotics that are generally characterized by their activity against Gram-positive bacteria and mycoplasmas. google.com The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. nih.gov In vitro testing determines this spectrum by exposing a wide range of microbes to the antibiotic. nih.gov

Research indicates that this compound demonstrates activity primarily against Gram-positive bacteria. jst.go.jpgoogle.com Specific pathogens identified as susceptible to this group of antibiotics include Staphylococcus aureus and Streptococcus pyogenes. google.com Furthermore, it has shown inhibitory effects against certain cariogenic filamentous rods. google.com

Potency Against Gram-Positive Bacterial Strains

The potency of this compound against Gram-positive bacteria is described as generally weak to moderate. jst.go.jpsemanticscholar.org This class of antibiotics is considered bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without killing them. google.com

Key Gram-positive pathogens susceptible to the group of antibiotics that includes A 2315A are:

Staphylococcus aureus google.com

Streptococcus pyogenes google.com

Diplococcus pneumoniae google.com

One study noted that a solution of antibiotic A-2315 factor A has inhibitory activity against cariogenic filamentous rods at low concentrations. google.com

Evaluation of Activity Against Gram-Negative Bacterial Strains

Based on available scientific literature, there is no specific information detailing the in vitro activity of this compound against Gram-negative bacterial strains. Generally, antibiotics that are effective against Gram-positive bacteria may not be effective against Gram-negative bacteria due to differences in their cell wall structures. nih.gov The outer membrane of Gram-negative bacteria can act as a barrier, preventing the antibiotic from reaching its target. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism. cdc.gov The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. cdc.gov These values are crucial for quantitatively assessing an antibiotic's potency. koreascience.kr

Specific MIC data for this compound is very limited in published literature. However, one patent reports a specific inhibitory concentration.

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Cariogenic filamentous rods | 0.1 µg/ml | google.com |

There is no available information regarding the Minimum Bactericidal Concentration (MBC) for this compound in the reviewed scientific literature.

Investigation of Synergistic Effects with Other Antimicrobial Agents

Synergistic effects occur when the combined antimicrobial effect of two drugs is greater than the sum of their individual effects. This approach can enhance efficacy and potentially reduce the development of antibiotic resistance.

There are no specific studies available in the reviewed literature that investigate the synergistic effects of this compound in combination with other antimicrobial agents.

Synthetic Chemistry and Structural Modification Studies of Antibiotic a 2315a

Total Synthesis Approaches to Antibiotic A 2315A and its Core Scaffold (Madumycin II)

This compound is chemically identical to Madumycin II, a member of the group A streptogramin antibiotics. These complex, 23-membered macrocyclic polyketide/non-ribosomal peptide hybrids have presented significant challenges to synthetic chemists.

Table 1: Comparison of Total Synthesis Approaches for Madumycin II (A 2315A) and Related Scaffolds

| Approach (Lead Scientist) | Key Strategy | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Meyers (1996) | Convergent, fragment coupling | 29 | 1.8% | Current time information in Bangalore, IN., ucsd.edu |

| Ghosh (1997) | Convergent, dienyl azide (B81097) coupling | 27 | 0.68% | nih.gov |

| Seiple (2017-2021) | Modular, ring-closing metathesis | 6-8 | up to 43%* | nih.gov, escholarship.org |

Yield reported for the highly related Virginiamycin M2 scaffold via the second-generation route.

Semisynthesis Strategies for Derivatization

Semisynthesis, the chemical modification of a natural product isolated through fermentation, has historically been a cornerstone of antibiotic development. nih.govpasteur.fr For streptogramins, this approach led to the creation of clinically important drugs like Synercid, a combination of quinupristin (B39894) and dalfopristin. nih.gov Dalfopristin is a semisynthetic derivative of Virginiamycin M1, a natural product closely related to A 2315A. nih.govwiley-vch.de Another example is the development of flopristin, an oral streptogramin that underwent phase II clinical trials. nih.gov

However, semisynthesis is fundamentally constrained by the need for chemical reactions to be compatible with the complex and often sensitive core structure of the natural product. nih.gov This limits the types and sites of possible modifications. nih.gov Consequently, while semisynthetic efforts have improved pharmacokinetic properties, they have largely failed to produce derivatives that can overcome the major mechanisms of streptogramin resistance, such as those conferred by Cfr methyltransferase or Virginiamycin acetyltransferases (Vat). nih.gov These limitations have been a major driving force behind the development of more flexible total synthesis platforms. nih.govescholarship.org

Rational Design and Synthesis of Novel Analogues

The advent of high-resolution structural biology and modular total synthesis has ushered in an era of rational design for new streptogramin A analogues. fraserlab.comnih.gov A key breakthrough was obtaining a high-resolution (2.5 Å) cryo-electron microscopy (cryo-EM) structure of a synthetic group A streptogramin bound to the bacterial ribosome. nih.govnih.gov This structural information provides a detailed blueprint of the drug-target interactions, allowing chemists to design modifications aimed at enhancing binding affinity or evading resistance mechanisms. fraserlab.comnih.gov

The modular synthesis platforms developed by groups like Seiple and colleagues are perfectly suited to implement these rational designs. escholarship.orgnih.gov By systematically exchanging the seven core building blocks, researchers can rapidly create libraries of novel analogues with unprecedented structural diversity. fraserlab.comnih.gov For example, this approach has been used to generate over 60 fully synthetic group A streptogramins, including variations at the C3, C4, and C16 positions of the macrocycle. escholarship.orgresearchgate.net This combination of structure-guided design and modular synthesis represents a powerful pipeline for discovering next-generation antibiotics. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies for Enhanced Potency or Resistance Circumvention

The ability to synthesize a wide array of analogues has enabled extensive structure-activity relationship (SAR) studies, providing critical insights into how specific structural features affect antibacterial potency and the ability to circumvent resistance. ucsd.edunih.gov

By creating libraries of compounds with targeted modifications and testing their activity against both susceptible and resistant bacterial strains, researchers can build a detailed SAR map. escholarship.org For instance, studies on dozens of novel streptogramin A analogues have shown that modifications at the C3 and C4 positions can be engineered to overcome resistance mediated by Vat enzymes, which inactivate the antibiotic by acetylation. fraserlab.comnih.gov It was hypothesized that certain modifications at these positions could sterically block the Vat enzyme from accessing its target C14 alcohol, without disrupting the crucial interactions needed for ribosomal binding. nih.gov

Furthermore, the introduction of a fluorine atom at the C16 position, as seen in the clinical candidate flopristin, is known to enhance activity. escholarship.orgfraserlab.com The systematic synthesis of C16-fluorinated analogues alongside other modifications allows for a multi-dimensional exploration of the SAR, aiming to combine features that improve potency and overcome resistance. escholarship.org

Table 2: Selected SAR Findings for Group A Streptogramin Analogues

| Modification Site | Structural Change | Impact on Activity/Resistance | Reference |

|---|---|---|---|

| C3 / C4 | Introduction of varied side chains | Can overcome resistance from Virginiamycin acetyltransferases (Vat) | nih.gov |

| C10 | Guanidino group modifications | Useful for SAR information | nih.gov |

| C16 | Ketone to Fluorine substitution | Enhances antibacterial activity | fraserlab.com, escholarship.org |

| C16 | Ketone to Hydroxyl (Madumycin II) | Natural variation, maintains high potency | researchgate.net |

Information is based on studies of the broader group A streptogramin class, including Madumycin II and Virginiamycin M2 scaffolds.

Chemical Modifications to Overcome Specific Resistance Mechanisms (e.g., Ribosomal Methylation)

A primary goal of modern antibiotic design is to create molecules that evade or overcome specific bacterial resistance mechanisms. For streptogramins, two of the most significant mechanisms are enzymatic modification of the antibiotic and modification of its ribosomal target. nih.gov

Virginiamycin acetyltransferases (Vats) inactivate group A streptogramins by acetylating a key hydroxyl group. fraserlab.comnih.gov Rational design has led to the synthesis of analogues with bulky substituents near the acetylation site, which sterically hinder the enzyme and restore antibiotic activity against Vat-producing strains. nih.govchemrxiv.org One such synthetic analogue demonstrated excellent activity against Vat-resistant S. aureus in a mouse infection model. nih.gov

A more challenging resistance mechanism is the modification of the ribosomal target site. The Cfr methyltransferase places a methyl group on nucleotide A2503 of the 23S rRNA in the peptidyl transferase center (PTC). nih.gov This methylation sterically blocks the binding of several classes of antibiotics, including group A streptogramins, leading to broad cross-resistance. nih.gov While no analogue has yet been reported that fully overcomes Cfr-mediated resistance, it is a major focus of current research. nih.gov It has been proposed that the new binding interactions observed in recently synthesized analogues, which extend deeper into the PTC, could serve as a foundation for designing compounds that are less affected by the A2503 methylation. nih.gov Similarly, resistance to the synergistic group B partners, often caused by Erm methyltransferases that modify nucleotide A2058, can be addressed by creating novel chimeric antibiotics that evade this target modification. nih.govnih.gov

Analytical Methodologies for Research on Antibiotic a 2315a

Chromatographic Techniques for Detection and Quantification in Research Matrices

The detection and quantification of Antibiotic A 2315A in complex research matrices, such as microbial fermentation broths or biological samples from in vitro studies, rely heavily on advanced chromatographic methods. These techniques are crucial for isolating the antibiotic from a mixture of related factors and other metabolites, as well as for accurately measuring its concentration. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of antibiotics. das-institute.com It is used to separate components in a mixture with high resolution, making it suitable for purifying this compound from the crude extracts of Actinoplanes philippinensis fermentation broths. google.com In a research context, HPLC systems can be configured with various detectors, such as UV-Vis spectrophotometers, to quantify the compound based on its light-absorbing properties. das-institute.com The choice of the stationary phase (the column) and the mobile phase (the solvent) is optimized to achieve effective separation of the different factors of Antibiotic A 2315 (A, B, and C). google.com

For many antibiotics, reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. das-institute.com The ability to adjust the mobile phase composition, either isocratically (constant composition) or through a gradient (changing composition), allows for the fine-tuning of the separation process to resolve structurally similar compounds. googleapis.comnih.gov

Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method. mdpi.com This hyphenated technique combines the superior separation power of UHPLC, which uses smaller particle-sized columns for faster and more efficient separations, with the definitive identification and quantification capabilities of tandem mass spectrometry. mdpi.comresearchgate.net

UHPLC-MS/MS is particularly valuable for analyzing samples with complex matrices, as it can detect and quantify analytes at very low concentrations, often in the picogram per liter (pg/L) range. ijpsonline.com The method involves monitoring specific precursor-to-product ion transitions, a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high specificity and reduces matrix interference. researchgate.netijpsonline.comrsc.org This makes it an indispensable tool for pharmacokinetic studies in in vitro models and for monitoring the production of this compound in fermentation processes. unito.itnih.gov The development of a UHPLC-MS/MS method involves optimizing extraction from the matrix, chromatographic separation, and mass spectrometric conditions to ensure accuracy and reproducibility. nih.govrsc.org

Table 1: Comparison of Chromatographic Techniques for Antibiotic Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS) |

|---|---|---|

| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase, typically with UV detection. das-institute.com | High-resolution separation coupled with mass-based detection of precursor and product ions for definitive identification and quantification. mdpi.comresearchgate.net |

| Primary Use | Purification, separation, and quantification at moderate concentrations. google.com | Trace-level detection, confirmatory analysis, and quantification in complex matrices. nih.govijpsonline.com |

| Sensitivity | Moderate. | Very high, often to the µg/kg or ng/mL level. nih.govmdpi.comnih.gov |

| Selectivity | Good, depends on chromatographic resolution. | Excellent, based on specific mass-to-charge (m/z) transitions. researchgate.net |

| Common Matrices | Fermentation broths, relatively clean sample extracts. google.com | Biological fluids, environmental samples, food products, herbal drugs. nih.govresearchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for determining the precise chemical structure of a new molecular entity. For this compound, a combination of these methods was essential to move from an empirical formula to a fully elucidated three-dimensional structure.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and can provide information about the elemental composition of a compound. jchps.com For the factors of Antibiotic A 2315, mass spectrometry was used to establish their respective molecular weights: 503.2638 for factor A and approximately 501 for factor B. google.com High-resolution mass spectrometry (HRMS) is particularly powerful for deriving an accurate empirical formula from the precise mass measurement. nptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary technique for elucidating the detailed chemical structure of organic molecules. nih.govnih.gov It provides information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. nptel.ac.in Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists can piece together the complete "picture" of the molecule, including its stereochemistry. nih.govresearchgate.net In-cell NMR spectroscopy can even be used to monitor the interaction between an antibiotic and its target inside a bacterial cell. infranalytics.eu

X-ray Diffraction : For crystalline solids, single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's three-dimensional structure. ijcce.ac.ir The structure of the related compound, Antibiotic SF2315A, was definitively determined using this method, along with other spectroscopic analyses. nih.gov This technique involves directing X-rays onto a crystal of the compound and analyzing the resulting diffraction pattern to map the positions of atoms in space. nih.govresearchgate.net

Table 2: Spectroscopic Data for Antibiotic A 2315 Factors

| Factor | Method | Finding | Reference |

|---|---|---|---|

| A-2315 Factor A | Mass Spectrometry | Molecular Weight: 503.2638 | google.com |

| A-2315 Factor A | Elemental Analysis | Empirical Formula: C₂₇H₃₇N₃O₇ | google.com |

| A-2315 Factor B | Mass Spectrometry | Molecular Weight: ~501 | google.com |

| A-2315 Factor C | Mass Spectrometry | Molecular Weight: ~487 | google.com |

| SF2315A (related) | X-ray Diffraction | Confirmed 3D molecular structure. | nih.gov |

Microbiological Assays for In Vitro Antibacterial Activity Assessment

To determine the effectiveness of an antibiotic against specific microorganisms, researchers use standardized microbiological assays. These in vitro tests are essential for establishing the spectrum of activity and potency of a compound like this compound.

The most common methods include:

Disk Diffusion Method : This qualitative or semi-quantitative test involves placing a paper disk impregnated with the antibiotic onto an agar (B569324) plate that has been uniformly inoculated with a test bacterium. mdpi.comapec.org As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented. apec.org The diameter of this zone is related to the susceptibility of the microorganism to the antibiotic. apec.orgreactgroup.org

Broth and Agar Dilution Methods : These quantitative methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standard conditions. mdpi.comapec.org In the broth dilution method, the antibiotic is prepared in a series of decreasing concentrations in a liquid nutrient medium, which is then inoculated with the test bacterium. mdpi.com The agar dilution method involves incorporating the antibiotic at various concentrations into an agar medium before it solidifies, onto which the bacteria are then spotted. apec.org The MIC is a critical parameter for evaluating the potential of a new antibiotic. nih.gov

Table 3: Overview of Microbiological Assays

| Method | Principle | Result Type | Primary Application |

|---|---|---|---|

| Disk Diffusion | An antibiotic-impregnated disk is placed on an inoculated agar plate; activity is measured by the zone of growth inhibition. apec.org | Qualitative (Susceptible/Intermediate/Resistant). apec.org | Rapid screening of antibiotic susceptibility. reactgroup.org |

| Broth/Agar Dilution | Microorganisms are exposed to serial dilutions of an antibiotic in broth or agar to find the lowest concentration that inhibits growth. mdpi.comapec.org | Quantitative (Minimum Inhibitory Concentration - MIC). mdpi.com | Determining the precise potency of an antibiotic. apec.orgnih.gov |

Molecular Diagnostics for Detection of Resistance Genes and Mechanisms

Understanding and detecting antibiotic resistance at the genetic level is a critical area of modern microbiology research. nih.gov While phenotypic tests show that a bacterium is resistant, molecular diagnostics can reveal why by identifying the specific genes responsible for the resistance mechanism. clpmag.com

Polymerase Chain Reaction (PCR) : PCR is a rapid and highly sensitive molecular technique used to amplify specific DNA sequences. nih.govmdpi.com In the context of antibiotic resistance, PCR can be designed to detect the presence of known resistance genes within a bacterial genome. frontiersin.orgnih.govclentlifescience.co.uk For example, specific primers can be used to screen bacterial isolates for genes that encode drug-inactivating enzymes or efflux pumps. mdpi.comfrontiersin.org The main advantage of PCR is its speed, providing results within hours, which is significantly faster than culture-based methods. clpmag.commdpi.com Multiplex PCR allows for the simultaneous detection of multiple resistance genes in a single reaction. frontiersin.org

Whole-Genome Sequencing (WGS) : WGS provides the most comprehensive approach to identifying resistance mechanisms by sequencing the entire DNA of a bacterium. usda.govnih.gov This technology allows researchers to identify not only all known resistance genes (the "resistome") but also to discover novel resistance mutations and understand how resistance determinants are spread via mobile genetic elements like plasmids. reactgroup.orgresistancecontrol.infomdpi.com WGS data shows a high correlation with phenotypic testing results and is becoming an essential tool for surveillance and in-depth studies of the emergence and transmission of antibiotic resistance. usda.govnih.govcdc.gov

Table 4: Comparison of Molecular Diagnostic Techniques for Resistance Detection

| Technique | Principle | Information Provided | Key Advantage |

|---|---|---|---|

| Polymerase Chain Reaction (PCR) | Exponential amplification of specific target DNA sequences (resistance genes). nih.gov | Presence or absence of known resistance genes. frontiersin.orgclentlifescience.co.uk | Rapid, highly sensitive, and specific for targeted genes. clpmag.commdpi.com |

| Whole-Genome Sequencing (WGS) | Determination of the complete DNA sequence of an organism's genome. usda.gov | Comprehensive identification of all known and potentially novel resistance genes, mutations, and mobile genetic elements. resistancecontrol.infomdpi.comcdc.gov | Provides a complete genetic blueprint for resistance and enables detailed epidemiological tracking. nih.govcdc.gov |

Future Research Directions and Challenges in the Study of Antibiotic a 2315a

Strategies for Combating Emerging Resistance to Streptogramin Antibiotics

The effectiveness of streptogramin antibiotics is threatened by the rise of resistance mechanisms in bacteria. pnas.org These mechanisms primarily include enzymatic inactivation, target modification, and active efflux of the drug. nih.govingentaconnect.com

Key resistance mechanisms against streptogramins include:

Enzymatic Inactivation: Type A streptogramins can be inactivated by virginiamycin acetyltransferases (Vats), which acetylate a critical hydroxyl group, disrupting the antibiotic's binding to the ribosome. pnas.orgnih.govresearchgate.net Type B streptogramins are inactivated by virginiamycin B lyase (Vgb), which linearizes the cyclic structure of the antibiotic. pnas.orgmcmaster.ca

Target Modification: Methylation of the 23S rRNA at position A2058 by Erm methylases can confer resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. ingentaconnect.comfrontiersin.org

Active Efflux: ATP-binding cassette (ABC) transporters, encoded by genes like vgaA, vgaB, and msrA, can actively pump streptogramins out of the bacterial cell. ingentaconnect.com

To counter these resistance mechanisms, several strategies are being explored:

Development of Resistant-Proof Analogs: A primary strategy involves the chemical modification of the streptogramin scaffold to create analogs that are not recognized or are poor substrates for the resistance enzymes. pnas.orgnih.gov By combining modular chemical synthesis with structural biology techniques like cryo-electron microscopy, researchers can design and synthesize novel analogs with modifications at previously unexplored positions. nih.govacs.org This approach has led to the development of group A streptogramin analogs that can overcome Vat-mediated resistance. nih.govthieme-connect.comucsf.edu

Inhibition of Resistance Enzymes: An alternative approach is the development of inhibitors that target the resistance-conferring enzymes themselves. pnas.orgnih.gov These inhibitors, when used in combination with the antibiotic, can restore its activity. mdpi.com

Combination Therapies: The synergistic action of group A and group B streptogramins is a hallmark of this antibiotic class. pnas.orgjst.go.jp Future research could explore novel combinations with other antibiotic classes or with adjuvants that enhance their efficacy or overcome resistance. frontiersin.orgmdpi.comnih.gov

Table 1: Key Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Counter-Strategy |

|---|---|---|

| Enzymatic Inactivation (Vat, Vgb) | Bacterial enzymes modify and inactivate the antibiotic. pnas.orgmcmaster.ca | Development of analogs that evade enzymatic modification; discovery of enzyme inhibitors. pnas.orgnih.govnih.gov |

| Target Modification (Erm methylases) | Alteration of the ribosomal binding site reduces antibiotic affinity. ingentaconnect.comfrontiersin.org | Design of analogs that can bind effectively to the modified target. nih.gov |

| Active Efflux (ABC transporters) | The antibiotic is pumped out of the bacterial cell. ingentaconnect.com | Development of efflux pump inhibitors. mdpi.com |

Exploration of Novel Biosynthetic Pathways for Diversified Analogs

The natural biosynthetic pathways of streptogramins offer a rich source for generating novel and diverse analogs. Understanding and manipulating these pathways can lead to the production of compounds with improved properties.

Genome Mining: The producing organism of Antibiotic A 2315A, Actinoplanes teichomyceticus, is known to produce other antibiotics like teicoplanin and has the genetic potential to produce a variety of secondary metabolites. researchgate.netscispace.commicrobiologyresearch.orgnih.gov Genome mining of this and related actinomycete strains can uncover novel biosynthetic gene clusters (BGCs) for streptogramins or related compounds. researchgate.netscispace.com For instance, a novel gene cluster (tchm) responsible for the production of the phosphoglycolipid antibiotic teichomycin (B549275) was identified in A. teichomyceticus. scispace.comnih.gov

Heterologous Expression: Once a novel BGC is identified, it can be expressed in a heterologous host. This technique allows for the production of the natural product and its analogs in a more genetically tractable organism, facilitating pathway engineering and compound optimization. scispace.com

Combinatorial Biosynthesis: By mixing and matching genes from different streptogramin biosynthetic pathways, it is possible to create novel "unnatural" natural products. This approach can lead to the generation of a wide array of analogs with diverse chemical structures and biological activities.

Application of Synthetic Biology and Metabolic Engineering for Enhanced Production or Novel Compound Generation

Synthetic biology and metabolic engineering provide powerful tools to enhance the production of this compound and to generate novel derivatives.

Strain Improvement: Overexpression of key biosynthetic genes or regulatory genes can significantly increase the yield of the desired antibiotic. oup.com For example, overexpressing an efflux pump gene in Streptomyces pristinaespiralis led to a 6- to 8-fold increase in pristinamycin (B1678112) production. oup.com

Pathway Engineering: Introducing heterologous genes into the A. teichomyceticus genome can lead to the production of new derivatives. oup.com This could involve, for example, incorporating different precursor molecules or modifying the final product through the action of tailoring enzymes.

Modular Synthesis: A fully synthetic approach, assembling the complex streptogramin scaffold from simple, diversifiable building blocks, offers maximum flexibility in generating novel analogs. nih.govescholarship.orgfraserlab.comresearchgate.net This modular strategy allows for systematic exploration of structure-activity relationships and the rational design of compounds with improved properties, such as the ability to overcome resistance. acs.orgfraserlab.comnih.govresearchgate.net

Development of Advanced Analytical Tools for High-Throughput Screening in Research

The discovery and development of new antibiotics require efficient screening methods to identify promising lead compounds from large libraries.

High-Throughput Screening (HTS): HTS platforms, utilizing robotics, miniaturization, and automated data analysis, are essential for rapidly screening vast libraries of natural products and synthetic compounds for antimicrobial activity. azolifesciences.com These methods can determine key parameters like the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in a highly parallelized manner. bmglabtech.com

Mechanism of Action (MOA) Identification: A significant bottleneck in antibiotic discovery is determining the MOA of active compounds. mdpi.comnih.gov High-throughput techniques such as transcriptomics, proteomics, metabolomics, and bacterial cytological profiling can provide rapid insights into how a compound affects the bacterial cell. mdpi.comnih.gov

Microfluidics: Droplet-based microfluidics offers an ultrahigh-throughput platform for screening individual bacterial cells or microbial communities for antibiotic production or susceptibility. acs.orgactanaturae.runih.gov This technology enables the analysis of millions of individual cells, facilitating the discovery of rare antibiotic producers and the study of heterogeneous responses to antibiotics within a population. acs.orgactanaturae.ru

Machine Learning: Integrating machine learning algorithms with HTS data can significantly increase the efficiency of drug discovery. plos.org Machine learning models can be trained to predict the antibacterial activity of virtual compounds, prioritizing the synthesis and testing of the most promising candidates. plos.org

Table 2: Advanced Analytical Tools in Antibiotic Research

| Tool | Application | Advantage |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for antimicrobial activity. azolifesciences.combmglabtech.com | Automation, speed, and ability to test thousands of compounds in parallel. azolifesciences.com |

| Mechanism of Action (MOA) Profiling | Determine how a new antibiotic kills bacteria. mdpi.comnih.gov | Facilitates lead optimization and development. mdpi.com |

| Droplet Microfluidics | Ultrahigh-throughput screening of single cells and microbial interactions. acs.orgactanaturae.runih.gov | High sensitivity, low sample volume, and ability to study population heterogeneity. acs.org |

| Machine Learning | Predict bioactivity of virtual compounds to guide synthesis and testing. plos.org | Increases the hit rate of drug discovery and reduces costs. plos.org |

Interdisciplinary Approaches in Antibiotic Discovery and Development

Addressing the multifaceted challenge of antibiotic resistance requires collaboration across various scientific disciplines. gardp.orgcarb-x.org

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial for translating basic scientific discoveries into clinical applications. mdpi.comeurekalert.org

Global Collaboration: International initiatives and networks facilitate the sharing of data, resources, and expertise, accelerating the global response to antibiotic resistance. reactgroup.orggardp.orgpew.org

One Health Approach: Recognizing the interconnectedness of human, animal, and environmental health is essential for developing sustainable strategies to combat antibiotic resistance. nih.govreactgroup.org

Integration of Disciplines: The successful development of new antibiotics relies on the integration of expertise from chemistry, biology, pharmacology, and clinical medicine. acs.orgcarb-x.org For example, the combination of synthetic chemistry and structural biology has been instrumental in designing streptogramin analogs that can overcome resistance. acs.orgnih.gov

By embracing these future research directions and fostering interdisciplinary collaboration, the scientific community can continue to develop and refine streptogramin antibiotics like A 2315A, ensuring their continued value in the fight against bacterial infections.

Q & A

Q. How should researchers design experiments to assess the biochemical efficacy of Antibiotic A 2315A against target pathogens?

- Methodological Answer : Utilize structured experimental designs such as the Box-Behnken model to optimize variables (e.g., pH, enzyme concentrations, substrate ratios) for activity assays. For example, in vitro assays measuring methanol dehydrogenase (2315A) activity at pH 5.4 with controlled NAD and methanol concentrations can standardize reproducibility . Pair this with dose-response curves to determine minimum inhibitory concentrations (MICs) and validate results using orthogonal methods like fluorescence-based enzymatic assays .

Q. What are the critical parameters to validate in vitro vs. in vivo activity of this compound?

- Methodological Answer : Focus on reconciling biochemical ratios observed in vitro (e.g., 10:1 ACT/MeDH ratio) with in vivo conditions by simulating physiological environments (e.g., adjusting pH, temperature, and cofactor availability). Use protein expression models (e.g., Bacillus systems) to estimate in vivo enzyme ratios and validate via metabolomic profiling . Include controls for dilution effects, as sensitivity to dilution can drastically alter observed activity .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt standardized data collection templates (e.g., pre-defined demographic, diagnostic, and dosing variables) to minimize missing or inconsistent data. Follow guidelines like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions and experimental workflows. Document protocols for laboratory investigations (e.g., X-ray crystallography, HPLC) to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s biochemical interactions be analyzed?

- Methodological Answer : Conduct systematic contradiction analysis by comparing in vitro and in vivo datasets. For instance, discrepancies in protein activation ratios (e.g., 1:6 vs. 1:17.5 in Bacillus) may arise from post-translational modifications or environmental factors. Use computational modeling (e.g., kinetic flux balancing) to identify rate-limiting steps and validate with targeted gene knockout studies .

Q. What strategies are effective for integrating multi-omics data (genomic, proteomic, metabolomic) to elucidate the mechanism of action of this compound?

- Methodological Answer : Combine RNA-seq data with enzyme activity profiles to map metabolic pathways affected by the antibiotic. For example, link upregulated genes (e.g., phosphoketolase-dependent acetyl-CoA synthases) to carbon flux changes using tools like KEGG pathway analysis. Validate hypotheses with CRISPR-interference (CRISPRi) silencing of candidate genes and LC-MS-based metabolomics .

Q. How can researchers address variability in antimicrobial susceptibility testing (AST) results for this compound?

- Methodological Answer : Standardize AST protocols using CLSI/EUCAST guidelines and include internal controls (e.g., reference strains with known resistance profiles). For discordant results, perform whole-genome sequencing to identify resistance markers (e.g., efflux pumps, target mutations) and correlate with phenotypic data using machine learning algorithms .

Methodological Frameworks and Tools

Q. What statistical models are suitable for optimizing the production of this compound in microbial systems?

- Methodological Answer : Apply response surface methodology (RSM) with a Box-Behnken design to model interactions between fermentation parameters (e.g., temperature, nutrient gradients, agitation). Use ANOVA to identify significant factors and predict optimal conditions for yield enhancement. Validate predictions with triplicate bench-scale bioreactor runs .

Q. How should researchers structure peer-reviewed manuscripts to highlight the novelty of findings related to this compound?

- Methodological Answer : Follow journal-specific guidelines (e.g., World Notes on Antibiotics) to emphasize innovation in the introduction, such as novel biosynthesis pathways or unexplored therapeutic targets. Use structured abstracts and keyword optimization (e.g., "methanol dehydrogenase inhibitors," "Gram-negative resistance") to enhance discoverability .

Data Management and Ethical Considerations

Q. What practices ensure ethical and reproducible data sharing in studies on this compound?

- Methodological Answer : Anonymize datasets (e.g., patient demographics, microbial isolates) and deposit raw data in public repositories (e.g., NCBI SRA, MetaboLights). Include detailed metadata (e.g., experimental conditions, instrument settings) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate bias in survey-based studies on antibiotic prescribing practices involving this compound?

- Methodological Answer : Use neutral phrasing naires (e.g., avoid leading questions about "overprescribing") and pilot-test surveys with diverse prescriber groups to assess clarity. Apply mixed-methods analysis (quantitative + qualitative) to contextualize responses and address confounding variables (e.g., regional prescribing norms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.